Guanidine, N,N,N',N'-tetrabutyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

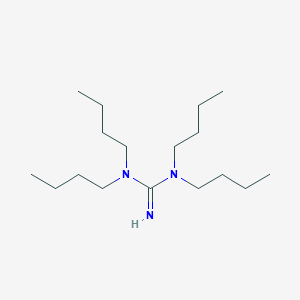

Guanidine, N,N,N',N'-tetrabutyl-, also known as Guanidine, N,N,N',N'-tetrabutyl-, is a useful research compound. Its molecular formula is C17H37N3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Guanidine, N,N,N',N'-tetrabutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, N,N,N',N'-tetrabutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Role as a Base

TBG is commonly utilized as a strong organic base in chemical reactions. Its high basicity facilitates various nucleophilic substitutions and eliminations, making it suitable for synthesizing complex organic molecules. For instance, TBG has been employed in the synthesis of N,N'-disubstituted guanidines through innovative one-pot methodologies that yield high purity and efficiency .

1.2 Catalysis

TBG serves as an effective catalyst in several organic transformations. Its ability to stabilize charged intermediates allows for smoother reaction pathways. Research indicates that TBG can enhance reaction rates and selectivity in processes such as Michael additions and Diels-Alder reactions .

Biological Applications

2.1 Antiviral Properties

Guanidine derivatives, including TBG, have been investigated for their antiviral activities, particularly against influenza viruses. Studies demonstrate that guanidine-containing compounds can inhibit neuraminidase, an enzyme critical for viral replication . This property positions TBG as a potential lead compound for developing new antiviral agents.

2.2 Drug Development

The guanidine moiety is integral to many pharmaceutical compounds due to its hydrogen-bonding capabilities, which enhance bioactivity. TBG's structural features have been explored for developing drugs targeting various biological pathways, including those involved in cancer and infectious diseases .

Material Science

3.1 Polymer Chemistry

In polymer science, TBG has been used to modify the properties of polymers through guanidination processes. This modification can improve thermal stability and mechanical properties of polymeric materials, making them suitable for advanced applications in coatings and composites .

3.2 Supramolecular Chemistry

TBG has been utilized in supramolecular chemistry to form complexes with various substrates. Its ability to act as a hydrogen-bond donor and acceptor allows for the construction of intricate molecular architectures that can be used in sensors and drug delivery systems .

Data Tables

Case Studies

Case Study 1: Antiviral Activity

A study demonstrated that tetrabutylguanidine derivatives exhibited significant inhibitory effects on influenza neuraminidase activity. The synthesized compounds were tested in vitro, showing promise as potential antiviral agents against both influenza A and B strains.

Case Study 2: Catalytic Applications

In a recent investigation, TBG was employed as a catalyst in a Diels-Alder reaction involving cyclopentadiene and maleic anhydride. The reaction yielded high selectivity and conversion rates, showcasing TBG's effectiveness in facilitating organic transformations.

Eigenschaften

CAS-Nummer |

145542-04-7 |

|---|---|

Molekularformel |

C17H37N3 |

Molekulargewicht |

283.5 g/mol |

IUPAC-Name |

1,1,3,3-tetrabutylguanidine |

InChI |

InChI=1S/C17H37N3/c1-5-9-13-19(14-10-6-2)17(18)20(15-11-7-3)16-12-8-4/h18H,5-16H2,1-4H3 |

InChI-Schlüssel |

FXJRXJXSLXNGBY-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=N)N(CCCC)CCCC |

Kanonische SMILES |

CCCCN(CCCC)C(=N)N(CCCC)CCCC |

Key on ui other cas no. |

145542-04-7 |

Synonyme |

1,1,3,3-tetrabutylguanidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.